

Ibrutinib racemate degradation under experimental conditions

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Compound of Interest					
Compound Name:	Ibrutinib Racemate				
Cat. No.:	B2628112	Get Quote			

Technical Support Center: Ibrutinib Degradation Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Ibrutinib under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Ibrutinib most likely to degrade?

A1: Ibrutinib is particularly susceptible to degradation under alkaline hydrolytic and oxidative conditions.[1][2][3] It also shows susceptibility to acidic hydrolysis, especially at elevated temperatures (e.g., 80°C).[1][4] Conversely, it is found to be relatively stable under neutral hydrolytic, thermal, and photolytic stress conditions.

Q2: How many degradation products (DPs) of Ibrutinib have been identified?

A2: The number of identified degradation products can vary depending on the specific stress conditions applied. Some studies have reported the formation of up to ten distinct degradation products. For instance, one study identified one DP in acidic hydrolysis, five in basic hydrolysis, and five under oxidative conditions.

Q3: What are the common analytical techniques used to study Ibrutinib degradation?



A3: The most common analytical techniques are reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS/MS) for the identification and characterization of degradation products. UV detection is typically used for quantification.

Q4: Have the structures of Ibrutinib degradation products been elucidated?

A4: Yes, several studies have focused on identifying and characterizing the structures of Ibrutinib degradation products. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed for structural elucidation.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram during Ibrutinib analysis.

- Possible Cause 1: Degradation due to sample preparation or storage.
 - Troubleshooting Step: Ensure the diluent used for sample preparation is neutral and samples are protected from light and stored at an appropriate temperature, especially if not analyzed immediately. Ibrutinib is stable in neutral conditions but can degrade in acidic or basic solutions.
- Possible Cause 2: Oxidative degradation from the mobile phase or sample.
 - Troubleshooting Step: Ibrutinib is highly sensitive to oxidation. De-gas the mobile phase and consider using fresh, high-purity solvents. If the sample is exposed to air for extended periods, this could be a source of degradation.
- Possible Cause 3: Contamination from glassware or equipment.
 - Troubleshooting Step: Ensure all glassware and equipment are thoroughly cleaned and rinsed with an appropriate solvent to avoid cross-contamination.

Issue 2: Poor resolution between Ibrutinib and its degradation products.

Possible Cause 1: Suboptimal chromatographic conditions.



- Troubleshooting Step: Adjust the mobile phase composition, gradient profile, or column chemistry. A C18 stationary phase is commonly used with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). Refer to the detailed experimental protocols for validated methods.
- Possible Cause 2: Inappropriate column selection.
 - Troubleshooting Step: A high-resolution column, such as a UPLC column with a smaller particle size (e.g., 1.7 μm), can significantly improve the separation of closely eluting peaks.

Issue 3: Inconsistent degradation profiles in forced degradation studies.

- Possible Cause 1: Lack of precise control over stress conditions.
 - Troubleshooting Step: Ensure accurate control of temperature, pH, and concentration of stress agents (e.g., acid, base, oxidizing agent). For example, hydrolytic studies are often conducted at a specific temperature, such as 80°C, for a defined period.
- Possible Cause 2: Variability in light exposure for photostability studies.
 - Troubleshooting Step: Utilize a calibrated photostability chamber that provides controlled and measurable light exposure (e.g., 1.2 million lux hours for overall illumination and 200 watt-hours/m² for near UV).

Summary of Forced Degradation Studies

The following table summarizes the experimental conditions and outcomes from various forced degradation studies on Ibrutinib.

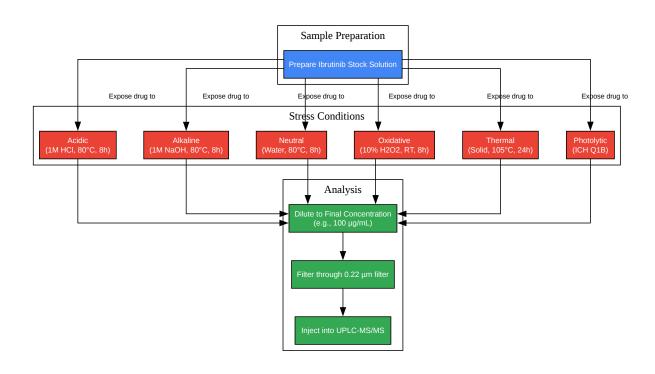


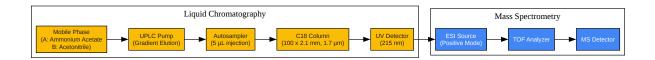
Stress Condition	Reagent and Conditions	Observed Degradation	Number of Degradation Products (DPs)	Reference
Acidic Hydrolysis	1 M HCl at 80°C for 8 hours	Susceptible	1 (DP-I)	
Alkaline Hydrolysis	1 M NaOH at 80°C for 8 hours	Highly Sensitive	5 (DP-I, DP-II, DP-V, DP-VIII, DP-IX)	
Neutral Hydrolysis	Water at 80°C for 8 hours	Stable	No significant degradation	
Oxidative Degradation	10% H ₂ O ₂ at room temperature for 8 hours	Extremely Sensitive	5 (DP-III, DP-IV, DP-VI, DP-VII, DP-X)	
Thermal Degradation	Solid state at 105°C for 24 hours	Stable	No significant degradation	-
Photolytic Degradation	1.2 million lux hours and 200 Wh/m² UV	Stable	No significant degradation	

Detailed Experimental Protocols Protocol 1: Forced Degradation Study

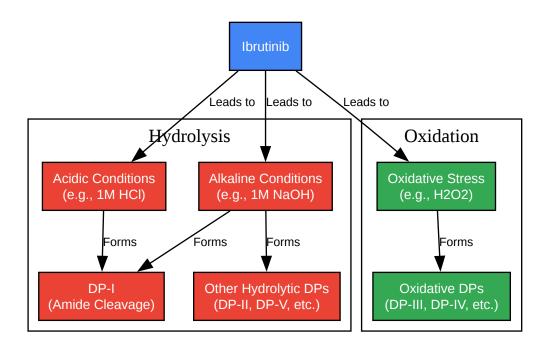
This protocol outlines the general procedure for conducting forced degradation studies on Ibrutinib as per ICH guidelines.











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